molecular formula C6H10O2S B8616408 3-Methyl-3-(methylsulfanyl)oxolan-2-one CAS No. 40587-60-8

3-Methyl-3-(methylsulfanyl)oxolan-2-one

Cat. No. B8616408
CAS RN: 40587-60-8
M. Wt: 146.21 g/mol
InChI Key: PKDZFMNPTBLJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04846875

Procedure details

Under an argon atmosphere, n-butyllithium (1.7 M in hexane, 1800 ml, 3.06 mole) was added slowly to a stirred solution of diisopropylamine (309.4 g, 3.06 mole) in tetrahydrofuran (1800 ml) at -78° C. Upon completion of addition, the reaction mixture was allowed to stir for 30 minutes at which time alpha-methyl-gamma-butyrolactone (278.0 g, 2.78 mole) was added dropwise, also at -78° C. The reaction mixture was stirred 30 minutes then dimethyl disulfide (392.8 g, 4.17 mole) was added dropwise. After stirring for 30 minutes at -78° C., the reaction mixture was warmed to ambient temperature during a one hour period. The reaction mixture was quenched with 5% aqueous hydrochloric acid (1500 ml) and then diluted with ethyl acetate (2000 ml). The layers were separated, and the organic layer was washed with aqueous 10% hydrochloric acid (1×200 ml) and then saturated aqueous sodium bicarbonate (1×100 ml). The organic layer was dried and concentrated under reduced pressure. The residue was distilled to yield 234.6 g of alpha-methyl-alpha-methylthio-gamma-butyrolactone as a colorless oil, b.p. 104°-105° C./8 mm Hg. The NMR spectrum was consistent with the proposed structure.
Quantity
1800 mL
Type
reactant
Reaction Step One
Quantity
309.4 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
278 g
Type
reactant
Reaction Step Two
Quantity
392.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][CH:14]1[CH2:19][CH2:18][O:17][C:15]1=[O:16].[CH3:20][S:21]SC>O1CCCC1>[CH3:13][C:14]1([S:21][CH3:20])[CH2:19][CH2:18][O:17][C:15]1=[O:16]

Inputs

Step One
Name
Quantity
1800 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
309.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1800 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
278 g
Type
reactant
Smiles
CC1C(=O)OCC1
Step Three
Name
Quantity
392.8 g
Type
reactant
Smiles
CSSC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
was added dropwise, also at -78° C
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at -78° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 5% aqueous hydrochloric acid (1500 ml)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (2000 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with aqueous 10% hydrochloric acid (1×200 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(=O)OCC1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 234.6 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.